Ala-Ser
Übersicht
Beschreibung
Ala-Ser is a dipeptide composed of the amino acids alanine and serine . It is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay .
Synthesis Analysis
The synthesis of Ala-Ser involves the formation of an amide bond between the carboxyl group of alanine and the amino group of serine . In the context of biopolymers, Ala-Ser has been produced in Corynebacterium glutamicum, a well-characterized bacterial host organism .Molecular Structure Analysis
The molecular formula of Ala-Ser is C6H12N2O4 . Its average mass is 176.171 Da and its monoisotopic mass is 176.079712 Da . The structure of Ala-Ser, like other peptides, is influenced by rotations about the bonds leading to the alpha-carbon atoms .Chemical Reactions Analysis
The hydroxyl radical-induced oxidation of peptides and proteins can lead to the cleavage of the peptide, leading to a release of fragments . This reaction pathway may involve nitrogen-centered radicals .Wissenschaftliche Forschungsanwendungen
FSHR Gene Polymorphisms and PCOS
The polymorphisms p. Thr307Ala and p. Asn680Ser in the follicle-stimulating hormone receptor (FSHR) gene have been associated with polycystic ovary syndrome (PCOS). A study found significant differences in genotype distributions between women with PCOS and control groups, suggesting these polymorphisms are linked to an increased risk of PCOS. The study highlights the genetic susceptibility factors contributing to PCOS, emphasizing the role of FSHR gene variations in the condition's development (Kim et al., 2017).
Amino Acid Racemase Activity
A novel assay method based on circular dichroism was established to study the activity of amino acid racemases, such as alanine racemase (ALR). This method allows for accurate determination of enantiomer changes on racemization between L- and D-forms of amino acids, including the conversion of D-Ser to L-Ser and vice versa. This technique provides a valuable tool for understanding the enzymatic activities involved in amino acid racemization, offering insights into biochemical pathways and potential therapeutic targets (Noda et al., 2005).
Editing Mechanisms in tRNA Synthetases
Research on the structure of alanyl-tRNA synthetase (AlaRS) with its editing domain reveals the complex mechanisms involved in tRNA editing, crucial for the fidelity of protein synthesis. AlaRS ensures accurate aminoacylation by hydrolyzing mis-acylated Ser- and Gly-tRNAAla. The spatial arrangement of the editing and activation domains in AlaRS prevents misincorporation of amino acids, maintaining the accuracy of protein synthesis and highlighting the intricate regulatory mechanisms that underpin genetic translation (Sokabe et al., 2009).
Discrimination of Amino Acids by AlaX
The structure and function of AlaX, a homologue of the class II alanyl-tRNA synthetase editing domain, was elucidated to show its autonomous editing activity against mischarged tRNA(Ala). The study revealed how AlaX discriminates noncognate serine from cognate alanine, contributing to our understanding of the molecular mechanisms that ensure the accuracy of protein synthesis by correcting errors in tRNA aminoacylation (Sokabe et al., 2005).
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4/c1-3(7)5(10)8-4(2-9)6(11)12/h3-4,9H,2,7H2,1H3,(H,8,10)(H,11,12)/t3-,4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWKGIFRRBGCJO-IMJSIDKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Alanylserine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028696 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Ala-Ser | |
CAS RN |
3303-41-1 | |
Record name | Alanylserine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028696 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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